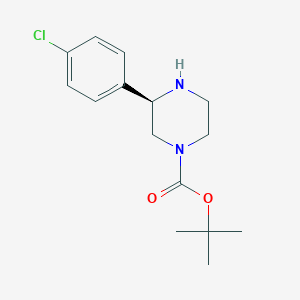
4-(Pyrrolidin-3-yl)thiazol-2-amine
描述
“4-(Pyrrolidin-3-yl)thiazol-2-amine” is a compound that contains a pyrrolidine ring and a thiazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While the exact synthesis of “this compound” is not available, similar compounds are often synthesized through condensation reactions or ring formation reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve the pyrrolidine ring attached to the 4-position of the thiazole ring via a carbon-carbon bond .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the amine group, which can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar amine group and the heterocyclic rings could impact its solubility, boiling point, and melting point .作用机制
Target of Action
Compounds with a similar structure, such as pyrrolidine derivatives, have been found to interact with various biological targets .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It’s worth noting that the compound’s adsorption on the steel surface is spontaneous, indicating that it could be influenced by environmental factors .
实验室实验的优点和局限性
4-(Pyrrolidin-3-yl)thiazol-2-amine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. This compound also exhibits a wide range of pharmacological activities, making it a versatile compound for various applications. However, this compound also has some limitations. It is a relatively new compound, and its toxicity and safety profiles have not been fully evaluated. Moreover, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research on 4-(Pyrrolidin-3-yl)thiazol-2-amine. One possible direction is to evaluate the toxicity and safety profiles of this compound in vivo. This will provide valuable information on the potential use of this compound as a therapeutic agent. Another direction is to investigate the molecular targets of this compound and its mechanism of action. This will provide insights into the cellular processes that are affected by this compound and may lead to the identification of new therapeutic targets. Moreover, further studies are needed to evaluate the potential applications of this compound in various disease models, including cancer, viral infections, and inflammatory diseases.
科学研究应用
4-(Pyrrolidin-3-yl)thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit various pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to possess potent antiviral activity against HIV-1 and HSV-1. Moreover, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
安全和危害
属性
IUPAC Name |
4-pyrrolidin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGZDQCHFHOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



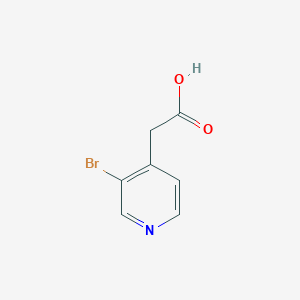

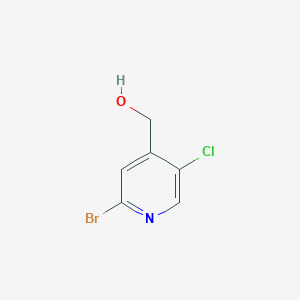


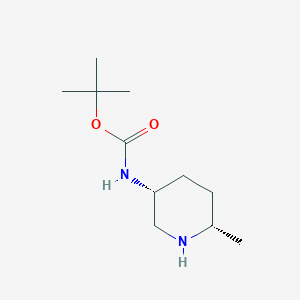
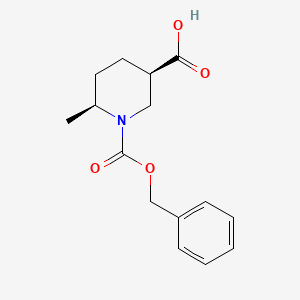
![Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate](/img/structure/B3092440.png)
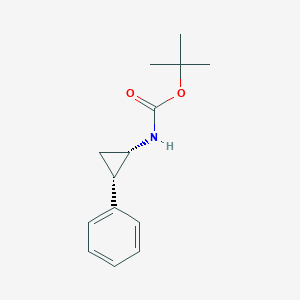

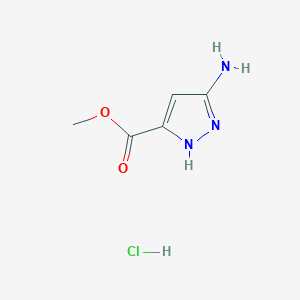
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)
